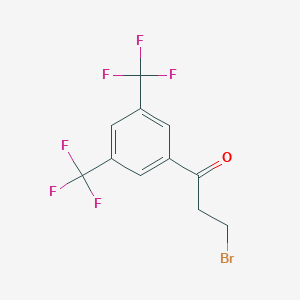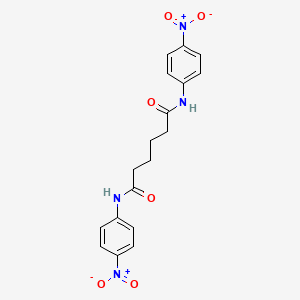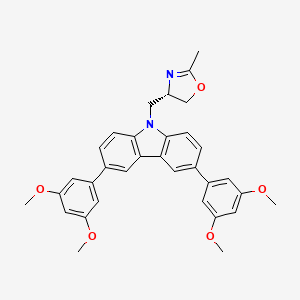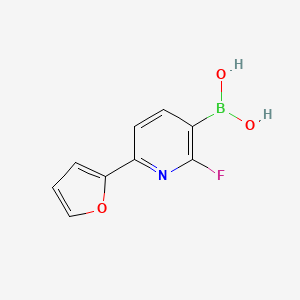![molecular formula C10H16 B14067706 Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- CAS No. 4889-83-2](/img/structure/B14067706.png)
Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-: is a bicyclic hydrocarbon with the molecular formula C10H16α-Pinene , a major component of turpentine and other natural resins. This compound is characterized by its distinctive pine-like aroma and is widely used in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- can be synthesized through various methods, including the fractional distillation of turpentine under reduced pressure . Another common method involves the hydrogenation of cyclopropane derivatives .
Industrial Production Methods: Industrially, this compound is often obtained from natural sources such as pine trees. The extraction process involves the distillation of pine resin to yield turpentine, which is then further refined to isolate α-Pinene .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: α-Pinene can undergo oxidation to form compounds such as pinonic acid and pinic acid.
Reduction: It can be reduced to form pinane.
Substitution: α-Pinene can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like ozone or potassium permanganate are commonly used.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Pinonic acid, pinic acid.
Reduction: Pinane.
Substitution: Halogenated α-Pinene derivatives, nitro-α-Pinene.
Aplicaciones Científicas De Investigación
Chemistry: α-Pinene is used as a starting material in the synthesis of various organic compounds, including camphor and borneol .
Biology: In biological research, α-Pinene has been studied for its antimicrobial and anti-inflammatory properties. It is also used in the study of plant growth hormones .
Medicine: α-Pinene has potential therapeutic applications due to its anti-inflammatory and bronchodilator effects. It is being researched for its potential use in treating respiratory conditions .
Industry: In the industrial sector, α-Pinene is used in the production of synthetic resins, adhesives, and as a solvent in the chemical industry .
Mecanismo De Acción
Molecular Targets and Pathways: α-Pinene exerts its effects through various molecular pathways. It interacts with the GABAergic system, which is involved in the modulation of neurotransmission. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
β-Pinene: Another isomer of pinene, differing in the position of the double bond.
Camphene: A bicyclic monoterpene similar in structure but with different functional groups.
Limonene: A monocyclic monoterpene with a similar molecular formula but different ring structure.
Uniqueness: α-Pinene is unique due to its high abundance in nature and its distinctive pine-like aroma. Its versatility in chemical reactions and wide range of applications in various fields make it a valuable compound .
Propiedades
Número CAS |
4889-83-2 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
3,6,6-trimethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-8-6-9(5-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3 |
Clave InChI |
ZJUDTXCEVUJEOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2CC(C1)C2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B14067623.png)
![2-(4-(Imidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile](/img/structure/B14067625.png)









![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide](/img/structure/B14067688.png)


